molecular formula C23H25N5O5 B1670899 Doxazosin CAS No. 74191-85-8

Doxazosin

Cat. No. B1670899
CAS RN: 74191-85-8
M. Wt: 451.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxazosin is an alpha-adrenergic blocker used to treat high blood pressure (hypertension) and symptoms of an enlarged prostate (benign prostatic hyperplasia) . It works by relaxing blood vessels so that blood passes through them more easily, which helps to lower blood pressure. It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .


Synthesis Analysis

Doxazosin has been studied using electron impact mass spectral (MS) fragmentation at 70 and 15 eV of electron energy, thermal analysis (TA) measurements, and confirmed by molecular orbital calculations using density functional theory(DFT) calculations and natural bond orbital (NBO) analysis . The amorphous form was obtained either by fast evaporation of the solvent or by fast cooling of the melt in the DSC .


Molecular Structure Analysis

Doxazosin has a molecular formula of C23H25N5O5 with an average mass of 451.475 Da and a Monoisotopic mass of 451.185577 Da . It was studied using thermal methods (TG and DSC), temperature resolved X-ray powder diffractometry, hot stage and scanning electron microscopy, and by FT-IR spectroscopy .


Chemical Reactions Analysis

Doxazosin is a photoliable compound in an aqueous environment. Its degradation is promoted by basic medium, presence of environmentally important ions such as Cl−, NO3−, SO42− and organic matter . It was also found that doxazosin is a substrate of CYP3A4 and strong CYP3A inhibitors may increase exposure to doxazosin .


Physical And Chemical Properties Analysis

Seven polymorphic modifications of doxazosin mesylate, designed as forms A, D, E, F, G, H, I, and the amorphous state were studied. Polymorphs A and F were found to be stable in the temperature range from room temperature to their melting points at 277.9 and 276.5°C, respectively .

Scientific Research Applications

Cardiovascular and Metabolic Disorders

Doxazosin, a selective α-adrenergic receptor antagonist, has shown promise in the context of metabolic syndrome, which is a risk factor for cardiovascular complications. Its pleiotropic action contributes to the reduction of metabolic syndrome indices, making it a valuable option for highly effective and safe therapy in patients with metabolic disorders and hypertension (Nowak, Jarosz-Popek, & Postuła, 2021).

Endocrine and Reproductive Health

Research indicates that doxazosin impacts steroidogenic machinery homeostasis and the transcriptional profile of steroidogenic machinery, cAMP/cGMP signalling, and adrenergic receptors in Leydig cells. This suggests potential implications in the field of endocrinology and reproductive health (Stojkov, Janjic, Kostic, & Andric, 2013).

Environmental and Ecotoxicological Impacts

Doxazosin has been a subject of environmental and ecotoxicological research due to its widespread use and potential exposure risks. Studies on its photolytic and photocatalytic degradation in aquatic environments offer insights into the environmental impact of this medication (Bujak et al., 2020).

Cellular and Tissue Research

Investigations into doxazosin's effects on cell proliferation and collagen fiber content in prostatic lobes show its influence on tissue remodeling, highlighting its role in managing conditions like benign prostatic hyperplasia (BPH) (Justulin, Delella, & Felisbino, 2008).

Osteoblastic Stem Cell Differentiation

Doxazosin has been found toincrease osteogenic differentiation of human mesenchymal stem cells, suggesting its potential utility in bone metabolism. This effect is thought to be mediated through the activation of ERK1/2, a MAP kinase involved in osteoblastic differentiation (Choi et al., 2011).

Cancer Research

Doxazosin has shown efficacy in inducing apoptosis in prostate cancer cell lines through an alpha-1-adrenergic receptor-independent mechanism. This includes the deregulation of genes implicated in DNA replication and repair, suggesting a novel mechanism of action for doxazosin in prostate cancer cells (Arencibia et al., 2005). Additionally, doxazosin has been reported to inhibit proliferation and induce apoptosis in breast cancer cells by mechanisms involving the inhibition of EGFR and NF-kappaB signalling pathways (Hui, Fernando, & Heaney, 2008).

Safety And Hazards

Doxazosin can affect your pupils during cataract surgery. It may cause dizziness or fainting, especially when you first start taking it or when you start taking it again. Avoid standing for long periods of time or becoming overheated during exercise and in hot weather. Avoid getting up too fast from a sitting or lying position, or you may feel dizzy . In handling doxazosin, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Doxazosin is used to treat hypertension and to improve urination in men with benign prostatic hyperplasia. The extended-release form of doxazosin (Cardura XL) is for use only in treating benign prostatic hyperplasia and should not be used to treat hypertension . Recent studies have shown that doxazosin may have potential in the management of ureteric stones and in overcoming osimertinib resistance in cancer cells .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77883-43-3 (mesylate)
Record name Doxazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022964
Record name Doxazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.8%, 7.90e-01 g/L
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Doxazosin selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes. This action on blood vessels decreases systemic peripheral vascular resistance, reducing blood pressure, exerting minimal effects on the heart rate due to its receptor selectivity. Norepinephrine-activated alpha-1 receptors located on the prostate gland and bladder neck normally cause contraction of regional muscular tissue, obstructing urinary flow and contributing to the symptoms of benign prostatic hypertrophy. Alpha-1 antagonism causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH. Recently, doxazosin was found to cause apoptosis of hERG potassium channels in an in vitro setting, possibly contributing to a risk of heart failure with doxazosin use.
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Doxazosin

CAS RN

74191-85-8
Record name Doxazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74191-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1291F1W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275-277, 289 - 290 °C
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-bismethoxyquinazoline (III) (3.2 grams, 13.35 mmole), Compound 4 from Example 2 (3.4 grains, 13.75 mmole) and n-butanol (72 ml) were subjected to a 50 ml round-bottom flask and heated under refluxing for 3.5 hours under a nitrogen atmosphere. Cooling to 75° C., the solid products were filtered and collected, dried in an oven to obtain 5.25 grams of Doxazosin hydrochloride (10.76 mmole, Yield: 81%). The Doxazosin hydrochloride was added to a 1N NaOH solution and heated for dissolution. After cooling, the solution was extracted with 150 ml of dichloromethane twice. The organic layer was filtered and dried with anhydrous sulfate, and concentrated to obtain 4.61 grams of white Doxazosin solid: 1H NMR (CDCl3) δ 3.63-4.09 (m, 8 H), 3.91 (s, 3H), 3.96 (s, 3H), 4.35 (dd, J=11.9, 7.9 Hz, 1H), 4.52 (dd, J=11.9, 2.4 Hz, 1H), 4.88 (dd, J=7.9, 2.4 Hz, 1H), 6.85-6.95 (m, 5H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and compound 1 (3.4 g, 13.75 mmol) prepared from Example 3 were dissolved in 72 mL of n-butanol. The mixture was refluxed under nitrogen for 3.5 hours. After cooling to 75° C., the solid product was obtained by filtration and dried to afford 5.25 g of hydrochloride salt of Doxazosin (10.76 mmol, 81% yield). 1 N NaOH solution was added to the salt. The mixture was heated to help the salt dissolved. After cooling, the mixture was extracted with 150 mL of dichloromethane twice. The organic layer was dried with anhydrous sodium sulfate and concentrated to afford 4.61 g of Doxazosin.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
63.58 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin
Reactant of Route 2
Reactant of Route 2
Doxazosin
Reactant of Route 3
Reactant of Route 3
Doxazosin
Reactant of Route 4
Reactant of Route 4
Doxazosin
Reactant of Route 5
Reactant of Route 5
Doxazosin
Reactant of Route 6
Reactant of Route 6
Doxazosin

Citations

For This Compound
34,100
Citations
SH Taylor - The American Journal of Medicine, 1989 - Elsevier
… Doxazosin is the latest in a series of highly selective … The widespread vasodilatation induced by doxazosin relieves both … In hypertension, doxazosin reduces blood pressure both at rest …
Number of citations: 25 www.sciencedirect.com
B Fulton, AJ Wagstaff, EM Sorkin - Drugs, 1995 - Springer
… In most comparative trials doxazosin has proven to be equally … Doxazosin has also been used successfully in combination … Doxazosin has a beneficial effect on some of the risk factors …
Number of citations: 225 link.springer.com
RA Young, RN Brogden - Drugs, 1988 - Springer
… , doxazosin appears to have a negligible effect on heart rate. Doxazosin differs from prazosin in that its long half-life enables once-a-day oral administration. Doxazosin significantly …
Number of citations: 119 link.springer.com
MM Christensen, JB Holme… - … journal of urology …, 1993 - Taylor & Francis
… selective alpha 1 -blocking agent doxazosin 4 mg once daily in … of voiding difficulties, 79% in the doxazosin group (DG) and 44% in … In conclusion, doxazosin 4 mg once daily is safe and …
Number of citations: 95 www.tandfonline.com
CG Langdon, RS Packard - International Journal of Clinical …, 1994 - Wiley Online Library
… α 1 ‐adrenoceptor antagonist doxazosin were evaluated in a … daily dose of 2.9 mg doxazosin. Adverse events were reported … help confirm the suitability of doxazosin as part of a multiple …
Number of citations: 45 onlinelibrary.wiley.com
A Fawzy, K Braun, GP Lewis, M Gaffney, K Ice… - The Journal of …, 1995 - auajournals.org
… Hg were noted with doxazosin compared with placebo. Adverse events, primarily mild … doxazosin and 30 percent of those given placebo. Our results strongly demonstrate that doxazosin …
Number of citations: 247 www.auajournals.org
C Prys-Roberts, JR Farndon - World journal of surgery, 2002 - Springer
… rate before and during surgery, but doxazosin caused fewer undesirable side effects both … after doxazosin it was undetectable on the first postoperative day. Doxazosin provided safe, …
Number of citations: 218 link.springer.com
RS Kirby, C Roehrborn, P Boyle, G Bartsch, A Jardin… - Urology, 2003 - Elsevier
… antagonist doxazosin and … doxazosin, finasteride, the combination of doxazosin and finasteride, or placebo. The dose of finasteride (or its matched placebo) was 5 mg/day. Doxazosin (…
Number of citations: 436 www.sciencedirect.com
HL Elliott, PA Meredith, JL Reid - The American Journal of Cardiology, 1987 - Elsevier
After both oral and intravenous administration, doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine. For single doses, oral …
Number of citations: 68 www.sciencedirect.com
Chung, Vashi, Puente, Sweeney… - British journal of clinical …, 1999 - Wiley Online Library
… concentration compared with doxazosin standard. … of doxazosin, and a reduced plasma doxazosin concentration peak-to-trough fluctuation ratio. The relative bioavailability of doxazosin …
Number of citations: 147 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.